7-isopropyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-isopropyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminonicotinic acid derivatives: This method involves the reaction of 2-aminonicotinic acid with isopropyl halides under basic conditions to form the desired naphthyridinone.
Condensation reactions: Another approach may involve the condensation of isopropyl-substituted aldehydes with aminopyridines, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-isopropyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridinone oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinone oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-isopropyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-2(1H)-one: The parent compound without the isopropyl group.
7-Methyl-1,8-naphthyridin-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.
7-Ethyl-1,8-naphthyridin-2(1H)-one: A similar compound with an ethyl group.
Uniqueness
The presence of the isopropyl group in 7-isopropyl-1,8-naphthyridin-2(1H)-one may confer unique properties, such as increased lipophilicity, altered biological activity, and different reactivity compared to its analogs.
Properties
CAS No. |
69587-85-5 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-propan-2-yl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)9-5-3-8-4-6-10(14)13-11(8)12-9/h3-7H,1-2H3,(H,12,13,14) |
InChI Key |
ORZMMKPMRVTRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C=CC(=O)N2 |
Origin of Product |
United States |
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